molecular formula C8H14N2O B8174189 4-(Isopentyloxy)-1H-pyrazole

4-(Isopentyloxy)-1H-pyrazole

Cat. No.: B8174189
M. Wt: 154.21 g/mol
InChI Key: DZULRHBXHDRJGD-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of the isopentyloxy group at the fourth position of the pyrazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields 3,5-dimethylpyrazole.

    Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via an alkylation reaction. This involves the reaction of 3,5-dimethylpyrazole with isopentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

4-(Isopentyloxy)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The isopentyloxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-1H-pyrazole: Similar structure but with a methoxy group instead of an isopentyloxy group.

    4-(Ethoxy)-1H-pyrazole: Contains an ethoxy group at the fourth position.

    4-(Propoxy)-1H-pyrazole: Contains a propoxy group at the fourth position.

Uniqueness

4-(Isopentyloxy)-1H-pyrazole is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-(3-methylbutoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)3-4-11-8-5-9-10-6-8/h5-7H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZULRHBXHDRJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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